isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate
Description
Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate is a nitroimidazole-derived ester characterized by a 2-methyl-4-nitroimidazole core linked to an isopropyl acetate group. These derivatives are synthesized via nucleophilic substitution or esterification reactions involving 2-methyl-4-nitroimidazole precursors and corresponding alcohols (e.g., methyl, ethyl, or isopropyl) . Nitroimidazoles are of pharmacological interest due to their radiosensitizing properties, which enhance the efficacy of ionizing radiation in hypoxic tissues .
Properties
IUPAC Name |
propan-2-yl 2-(2-methyl-4-nitroimidazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-6(2)16-9(13)5-11-4-8(12(14)15)10-7(11)3/h4,6H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVHIQDMYCQABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC(=O)OC(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Nitration: The imidazole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
Alkylation: The nitrated imidazole is alkylated with methyl iodide to introduce the methyl group at the 2-position.
Esterification: Finally, the compound is esterified with isopropyl alcohol in the presence of a strong acid catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Reduction: 2-(2-methyl-4-amino-1H-imidazol-1-yl)acetic acid.
Substitution: 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid.
Scientific Research Applications
Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate is a synthetic organic compound belonging to the class of imidazole derivatives. It features a five-membered heterocyclic imidazole ring with two nitrogen atoms, an isopropyl ester group, and methyl and nitro substituents. The compound's unique structure makes it potentially useful in chemical and biological applications, attracting interest from academic and industrial researchers.
Research Applications
Research indicates that this compound and its derivatives possess significant biological activities. These activities are often linked to the nitro group's ability to undergo reduction in anaerobic conditions, resulting in reactive intermediates that have cytotoxic effects on pathogens.
Interaction studies often focus on its behavior within biological systems, with assessments of its binding affinities, metabolic pathways, and potential toxicity. These investigations are crucial for evaluating safety and optimizing therapeutic efficacy.
Synthesis The synthesis of this compound typically involves several steps:
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Metronidazole | Nitroimidazole with antimicrobial properties | Antibacterial and antiprotozoal |
| Tinidazole | Nitroimidazole derivative | Antiprotozoal agent |
| Omeprazole | Substituted imidazole | Proton pump inhibitor |
| Ethyl 2-(2-methyl-4-nitroimidazol) | Similar structure with ethyl instead of isopropyl | Potentially similar biological activities |
Mechanism of Action
The mechanism of action of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate backbone but differ in ester substituents:
Structural Comparison
Key Observations :
- The ethyl ester exhibits a slightly larger unit cell volume (943.7 ų) compared to the methyl analog due to the longer alkyl chain .
- Both methyl and ethyl esters adopt non-planar conformations, with the nitro group oriented perpendicular to the imidazole ring to minimize steric hindrance .
Physical and Chemical Properties
Notes:
Biological Activity
Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate is a synthetic organic compound belonging to the imidazole derivative class, characterized by its unique structure that includes a five-membered heterocyclic imidazole ring. This compound has garnered attention for its potential biological activities, particularly due to the presence of the nitro group, which may undergo reduction to form reactive intermediates with cytotoxic effects on various pathogens.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 227.22 g/mol. The compound features an isopropyl ester group and substituents that enhance its lipophilicity, potentially improving bioavailability compared to other imidazole derivatives .
Biological Activities
Research indicates that this compound exhibits several significant biological activities, which can be summarized as follows:
- Antimicrobial Activity : The nitro group in the compound plays a crucial role in its antimicrobial properties. Nitroimidazoles are known for their effectiveness against anaerobic bacteria and protozoa, making this compound a candidate for further studies in treating infections .
- Potential Radio Sensitization : Nitroimidazole derivatives have been investigated for their ability to act as radio sensitizers, enhancing the effects of ionizing radiation on hypoxic tissues. This property could be particularly beneficial in cancer therapies where hypoxic tumor regions are prevalent .
Comparative Biological Activity Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Imidazole derivative with isopropyl ester | Antimicrobial, potential radio sensitization |
| Metronidazole | Nitroimidazole | Antibacterial and antiprotozoal |
| Tinidazole | Nitroimidazole derivative | Antiprotozoal agent |
| Ethyl 2-(2-methyl-4-nitroimidazol) | Similar structure with ethyl instead of isopropyl | Potentially similar biological activities |
The biological activity of this compound is largely attributed to the nitro group, which can be reduced under anaerobic conditions. This reduction leads to the formation of reactive intermediates that can interact with cellular components, resulting in cytotoxic effects on pathogens .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of nitroimidazoles in various therapeutic contexts:
- Antimicrobial Efficacy : A study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against strains like Helicobacter pylori, suggesting potential applications in gastrointestinal infections .
- Cancer Treatment : Research indicated that nitroimidazoles could enhance radiation therapy outcomes by selectively targeting hypoxic tumor cells, potentially improving patient prognosis in cancer treatments .
- Structural Studies : Crystallographic analyses have provided insights into the molecular geometry and interactions of imidazole derivatives, aiding in understanding their biological mechanisms .
Q & A
Q. How is the compound’s bioactivity rationalized through structure-activity relationship (SAR) studies?
- Methodology : Synthesize analogs (e.g., varying nitro position or ester groups) and assay against microbial targets. QSAR models correlate descriptors (e.g., dipole moment, polar surface area) with MIC values. Nitro reduction potential (cyclic voltammetry) links to anaerobic bioactivation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
